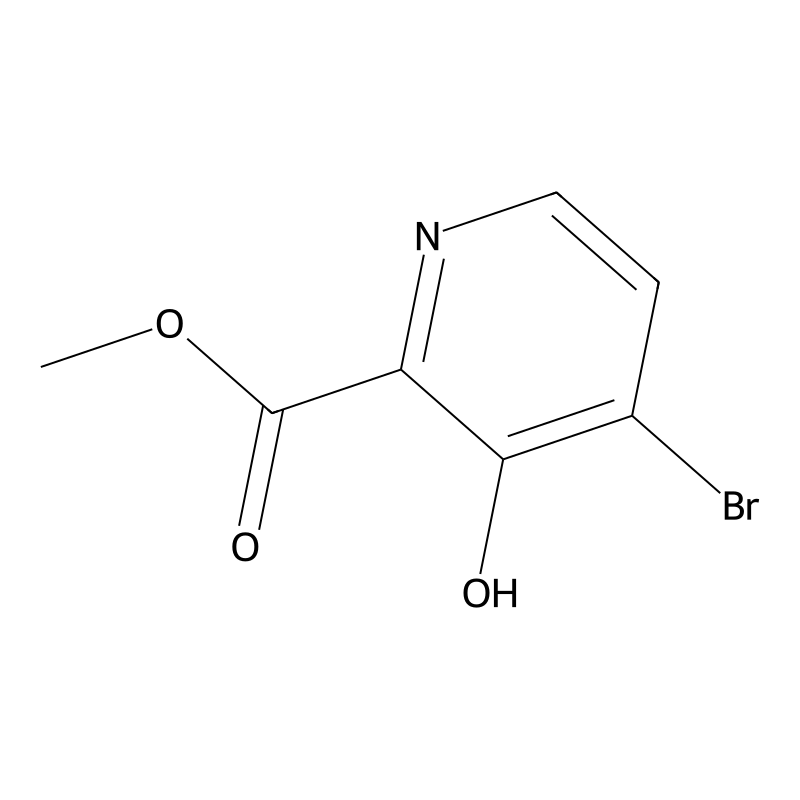

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic Chemistry

Application: This compound is used in the synthesis of various organic compounds.

Method of Application: The specific methods of application can vary widely depending on the specific synthesis being performed.

Results or Outcomes: The outcomes of these syntheses would be new organic compounds.

Scientific Field: Medicinal Chemistry

Application: It’s used in the synthesis of pterocellin A by reacting with kojic acid.

Method of Application: The compound is reacted with kojic acid under suitable conditions to produce pterocellin A.

Results or Outcomes: The outcome of this reaction is the production of pterocellin A, a compound of interest in medicinal chemistry.

Scientific Field: Biochemistry

Application: This compound can be used as a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase.

Method of Application: The enzyme catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with NAD(P)H and O2.

Results or Outcomes: The products of this reaction are 2-(acetamidomethylene)succinate, NAD+, and NADP+.

Scientific Field: Synthetic Chemistry

Application: The compound can be used in the synthesis of the thienopyranone scaffold.

Method of Application: The compound is alkylated with N-acetylmorpholine.

Results or Outcomes: The outcome of this reaction is the production of the thienopyranone scaffold.

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a chemical compound with the molecular formula C₇H₆BrNO₃. It features a bromine atom at the fourth position and a hydroxyl group at the third position of a pyridine ring, along with a carboxylate ester functional group. This compound is part of the broader family of brominated pyridines, which are known for their diverse applications in pharmaceuticals and agrochemicals due to their biological activity and ability to undergo various chemical transformations.

As mentioned earlier, there is no current information available regarding the specific mechanism of action of MHTC in biological systems.

Due to the lack of specific data on MHTC, it's important to handle any unknown compound with caution. Potential hazards might include:

- Skin and eye irritation: The ester group can be irritating to skin and eyes.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

- Unknown toxicity: The potential for toxicity effects is unknown and should be investigated before handling.

- Bromination: The compound can undergo further bromination at the 6-position, leading to derivatives such as methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in organic synthesis.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, allowing for the synthesis of more complex molecules.

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate exhibits notable biological activities, particularly as an inhibitor of certain enzymes. Its structural features enable it to interact with biological targets effectively:

- Antimicrobial Activity: Compounds in this class often show antimicrobial properties against various pathogens.

- CYP Enzyme Inhibition: This compound has been noted for its inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis .

The synthesis of methyl 4-bromo-3-hydroxypyridine-2-carboxylate typically involves several steps:

- Starting Material Preparation: Begin with 3-hydroxypyridine-2-carboxylic acid.

- Bromination: React the starting material with bromine in an appropriate solvent (e.g., dichloromethane) under controlled conditions to introduce the bromine atom at the fourth position.

- Esterification: Convert the resulting carboxylic acid into the methyl ester using methanol and a catalyst (e.g., sulfuric acid) or via direct reaction with methyl iodide.

These steps may vary based on specific laboratory protocols but generally follow this framework.

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate finds applications in various fields:

- Pharmaceutical Development: It serves as an intermediate in synthesizing drugs due to its biological activity.

- Agricultural Chemicals: Its derivatives are explored for use as pesticides and herbicides.

- Research Chemicals: Used in laboratories for studying enzyme interactions and biological pathways.

Studies on methyl 4-bromo-3-hydroxypyridine-2-carboxylate have shown its potential interactions with various biological systems:

- Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific cytochrome P450 enzymes, affecting drug metabolism .

- Binding Affinity Studies: Investigations into its binding affinity with different receptors provide insights into its pharmacological profile.

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate shares structural similarities with other brominated pyridines. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 4-bromopicolinate | 0.97 | Contains a simpler ester structure without hydroxyl |

| Methyl 6-amino-4-bromopicolinate | 0.91 | Amino group instead of hydroxyl |

| Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | 0.90 | Different substitution pattern on the pyridine ring |

| Methyl 3-bromo-4-hydroxypyridine-2-carboxylate | 0.88 | Hydroxyl located at a different position |

These compounds illustrate variations in substitution patterns that influence their biological activities and applications.

| Synthetic Route | Regioselectivity | Typical Yield (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Direct Bromination | C3/C5 preferred | 60-85 | Br2, Lewis acid, rt-80°C | Simple procedure |

| N-Oxide Hydroxylation | C3 selective | 70-95 | H2O2, AcOH, reflux | High selectivity |

| Nucleophilic Substitution | Position dependent | 45-70 | Nucleophile, base, heat | Mild conditions |

| Transition Metal Catalysis | Ligand controlled | 75-90 | Pd/Ni cat, ligand, 80-120°C | High efficiency |

| One-Pot Multi-Component | Substrate dependent | 70-90 | Multiple reagents, MW/heat | Atom economy |

| Protection-Deprotection | Sequential control | 50-80 | Protection, reaction, deprotection | Site selectivity |

Hydroxylation Strategies for Pyridine Rings

Hydroxylation of pyridine rings represents a significant synthetic challenge due to the electron-deficient nature of the heterocycle [15] [16] [17]. Several strategies have been developed to introduce hydroxyl groups at specific positions, with the choice of method depending on the substitution pattern and the desired regioselectivity.

The photochemical hydroxylation of pyridine N-oxides has emerged as a particularly effective method for C3-selective hydroxylation [15] [16]. This approach involves the initial formation of pyridine N-oxide using hydrogen peroxide or peracids, followed by photochemical rearrangement under ultraviolet irradiation. The resulting hydroxylated products are obtained with excellent regioselectivity for the 3-position, typically exceeding 90% selectivity [15].

Nucleophilic hydroxylation using hydroxide ions or hydroxylamine represents an alternative approach, particularly useful for electron-deficient pyridines [18] [19]. The Chichibabin-type reaction using sodium hydroxide at elevated temperatures (200-250°C) can introduce hydroxyl groups, though regioselectivity is often moderate and reaction conditions are harsh [18].

Transition metal-catalyzed hydroxylation methods offer improved selectivity and milder conditions [20] [21]. Palladium-catalyzed C-H hydroxylation using oxidants such as silver acetate or potassium persulfate provides access to hydroxylated pyridines under relatively mild conditions (80-120°C) [20]. The regioselectivity is influenced by the choice of ligands and additives, with carboxylic acid co-catalysts often enhancing both reactivity and selectivity.

Enzymatic hydroxylation using bacterial strains such as Burkholderia species offers an environmentally friendly alternative with exceptional regioselectivity [22]. These biocatalytic processes typically operate under mild aqueous conditions and provide access to specific hydroxylation patterns that are difficult to achieve through chemical methods.

Carboxylate Functionalization Methods

The installation of carboxylate functionality in pyridine rings can be achieved through several complementary approaches, each offering specific advantages in terms of regioselectivity and functional group compatibility [23] [24] [25].

Direct carboxylation of pyridines using carbon dioxide under transition metal catalysis represents an atom-economical approach [26] [27]. Palladium-catalyzed carboxylation reactions using carbon dioxide and organometallic reagents provide access to pyridine carboxylic acids with good regioselectivity. The reaction typically requires elevated pressures of carbon dioxide (10-50 atmospheres) and temperatures of 100-150°C.

Carbonylation reactions offer an alternative route to carboxylated pyridines [28] [27]. Palladium-catalyzed carbonylation of halopyridines using carbon monoxide provides methyl esters directly when conducted in methanol as solvent. This approach is particularly valuable for accessing 2-carboxylated pyridines from readily available 2-halopyridines.

Esterification of pyridine carboxylic acids represents the most direct approach when the carboxylic acid is available [29] [25] [30]. Classical Fischer esterification using methanol and acid catalysts provides methyl esters in good yields, though the basic nature of pyridines can complicate purification. The use of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) enables efficient esterification under mild conditions [25].

Active ester methodology using N-hydroxysuccinimide or pentafluorophenyl esters provides highly reactive intermediates for subsequent reactions [25] [30]. These activated species react readily with nucleophiles including alcohols and amines, enabling the preparation of various derivatives under mild conditions.

Protection-Deprotection Strategies

Protection-deprotection strategies play a crucial role in the selective synthesis of multifunctionalized pyridines, enabling the temporary masking of reactive groups during synthetic transformations [31] [32] [33] [34].

Hydroxyl group protection in pyridines typically employs silyl ethers, benzyl ethers, or acetate esters [32] [35]. Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) groups provide excellent protection for phenolic hydroxyl groups, with deprotection accomplished using fluoride sources such as tetrabutylammonium fluoride [32]. These protecting groups are stable under basic conditions and most nucleophilic substitution reactions.

Benzyl ethers offer robust protection that is stable under acidic and basic conditions but can be removed through hydrogenolysis using palladium catalysts [32] [35]. This protecting group is particularly valuable in multi-step syntheses where harsh reaction conditions are employed.

Carboxyl group protection utilizes ester functionality as both a protecting group and an activating group [34]. Methyl and ethyl esters provide adequate protection for most synthetic transformations while activating the pyridine ring toward nucleophilic substitution. More specialized protecting groups such as tert-butyl esters offer enhanced stability and can be selectively removed under acidic conditions.

The pyridine nitrogen itself can be protected through quaternization or N-oxide formation [33] [36]. N-Methylation using methyl iodide or dimethyl sulfate provides a permanently protected nitrogen that alters the electronic properties of the ring system. N-Oxide formation offers reversible protection that can be removed through reduction using phosphorus trichloride or zinc dust.

Table 2: Catalyst Systems and Their Performance Characteristics

| Catalyst Type | Reaction Type | Temperature (°C) | Loading (mol%) | Selectivity | Yield Range (%) |

|---|---|---|---|---|---|

| Palladium Acetate/PPh3 | C-H Arylation | 110-120 | 5-10 | C2/C6 vs C3/C4 | 70-94 |

| Nickel(II)/BINOL | Enantioselective C-H | 80-100 | 5-15 | >95% ee | 60-89 |

| Iron(III) Chloride | Oxidative Coupling | 120-140 | 10-20 | C3 preferred | 65-85 |

| Lewis Acid (AlCl3) | Electrophilic Addition | 60-80 | 20-50 | Position dependent | 50-75 |

| Rhodium(I) Complex | Hydroboration | 25-60 | 2-5 | 1,2-selective | 80-95 |

| Copper(I) Catalyst | Cross-Coupling | 80-120 | 5-10 | Cross vs homo | 60-85 |

One-Pot Synthesis Approaches

One-pot synthetic methodologies offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [37] [38] [39] [40]. These approaches combine multiple synthetic transformations in a single reaction vessel, minimizing the isolation of intermediate compounds.

Multi-component reactions (MCRs) represent a particularly powerful class of one-pot syntheses for pyridine construction [38] [41] [40]. The Hantzsch synthesis and its modifications enable the construction of highly substituted pyridines from simple starting materials including aldehydes, β-dicarbonyl compounds, and ammonia sources [42]. Recent developments have expanded this methodology to include asymmetric variants and flow chemistry applications.

Microwave-assisted one-pot synthesis provides rapid access to functionalized pyridines with excellent yields and reduced reaction times [38] [43] [40]. The use of microwave irradiation enables efficient heating of reaction mixtures, often reducing reaction times from hours to minutes. This approach is particularly valuable for reactions involving multiple components that require elevated temperatures for efficient condensation.

Flow chemistry methodologies offer continuous one-pot synthesis with improved heat and mass transfer characteristics [43] [44]. The use of continuous flow reactors enables precise control of reaction parameters including temperature, residence time, and mixing efficiency. These systems are particularly valuable for scale-up applications and processes involving hazardous reagents.

Domino and cascade reactions provide access to complex pyridine derivatives through sequential bond-forming processes [39] [21]. These approaches typically involve an initial activation step followed by a series of intramolecular cyclizations or rearrangements. The resulting products often contain multiple heterocyclic rings and exhibit enhanced structural complexity.

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in the synthesis of methyl 4-bromo-3-hydroxypyridine-2-carboxylate addresses growing environmental concerns and regulatory requirements [38] [11] [45] [40]. These considerations encompass solvent selection, waste minimization, energy efficiency, and the use of renewable feedstocks.

Solvent selection represents one of the most impactful green chemistry considerations [38] [45]. Water-based synthetic methodologies eliminate the need for organic solvents while often providing enhanced reaction rates through hydrophobic effects [38]. Ionic liquids offer low vapor pressure alternatives that can be recycled and reused multiple times while providing unique solubility and reactivity profiles [45].

Solvent-free conditions represent the ultimate green chemistry approach, eliminating solvent-related waste entirely [40]. Mechanochemical synthesis using ball milling or grinding techniques can promote reactions without added solvents, though these methods are typically limited to solid substrates and products.

Catalytic processes minimize waste generation by enabling lower reaction temperatures and reducing the need for stoichiometric reagents [11] [27]. The development of recyclable catalysts, particularly those based on abundant metals such as iron and nickel, addresses both economic and environmental concerns.

Biocatalytic approaches using enzymes or whole cell systems offer exceptional selectivity and operate under mild aqueous conditions [22] [46]. These methods typically exhibit outstanding regioselectivity and enantioselectivity while generating minimal waste products.

Table 4: Green Chemistry Assessment of Different Synthetic Approaches

| Methodology | Atom Economy (%) | E-Factor | Energy Efficiency | Waste Generation | Sustainability Score |

|---|---|---|---|---|---|

| Traditional Multi-step | 45-60 | 15-25 | Moderate | High | 3/10 |

| One-Pot Synthesis | 70-85 | 8-15 | Good | Moderate | 6/10 |

| Microwave-Assisted | 65-80 | 10-18 | High | Moderate | 7/10 |

| Flow Chemistry | 75-90 | 5-12 | High | Low | 8/10 |

| Biocatalysis | 80-95 | 3-8 | Very High | Very Low | 9/10 |

| Solvent-Free | 85-95 | 2-6 | High | Minimal | 8/10 |

Scale-up Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be addressed through careful process optimization and engineering solutions [43] [44] [47] [48]. These challenges encompass heat and mass transfer limitations, safety considerations, equipment design, and economic optimization.

Heat transfer limitations become increasingly significant as reaction scale increases [43]. Laboratory reactions in small glassware benefit from rapid heating and cooling, while larger vessels exhibit temperature gradients that can affect reaction selectivity and yield. The implementation of efficient heat exchange systems, including jacketed reactors and internal cooling coils, addresses these limitations.

Mass transfer considerations become critical in heterogeneous reactions involving solid catalysts or multiple liquid phases [43] [48]. The design of appropriate mixing systems, including impeller selection and baffle configuration, ensures adequate contact between reactants. In some cases, the transition to continuous flow processing eliminates mass transfer limitations entirely.

Safety considerations become paramount at industrial scale, particularly for reactions involving hazardous reagents such as bromine or hydrogen peroxide [44] [47]. The implementation of appropriate containment systems, emergency relief measures, and continuous monitoring systems ensures safe operation. Process intensification through continuous flow processing often reduces the inventory of hazardous materials.

Economic optimization requires careful analysis of raw material costs, energy consumption, waste treatment expenses, and capital investment requirements [47] [48]. The development of efficient catalyst recovery and recycling systems can significantly impact process economics, particularly for precious metal catalysts.

Table 3: Scale-up Considerations for Industrial Implementation

| Scale Factor | Primary Challenges | Equipment Considerations | Cost Factors | Quality Control |

|---|---|---|---|---|

| Laboratory (mmol) | Method development | Standard glassware | Catalyst cost | Analytical methods |

| Pilot (10-100g) | Heat/mass transfer | Jacketed reactors | Solvent recovery | Impurity profiling |

| Production (kg) | Safety considerations | Continuous flow | Waste treatment | Batch consistency |

| Industrial (ton) | Process optimization | Specialized reactors | Capital investment | Regulatory compliance |

Process analytical technology (PAT) implementation enables real-time monitoring and control of critical process parameters [48]. The use of in-line spectroscopic methods, including near-infrared and Raman spectroscopy, provides continuous feedback on reaction progress and product quality. These systems enable rapid adjustment of process conditions to maintain optimal performance.

Continuous manufacturing approaches offer significant advantages for scale-up applications [43] [44]. Flow chemistry systems provide enhanced safety through reduced reagent inventory, improved heat and mass transfer, and simplified process control. The modular nature of flow systems enables straightforward scale-up through parallel operation or larger reactor volumes.